Unraveling the Molecular Architecture of 1-Deacetylnimbolinin B: A Technical Guide
Unraveling the Molecular Architecture of 1-Deacetylnimbolinin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deacetylnimbolinin B is a naturally occurring limonoid, a class of highly modified triterpenes, isolated from the plant Melia toosendan. Limonoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including insecticidal, anti-inflammatory, and anticancer properties. The precise structural determination of these complex molecules is paramount for understanding their structure-activity relationships and for guiding further research into their therapeutic potential. This technical guide provides a comprehensive overview of the structural elucidation of 1-Deacetylnimbolinin B, detailing the experimental protocols and spectroscopic data that were instrumental in deciphering its intricate molecular framework.
Isolation and Purification
The initial step in the structural elucidation of any natural product is its isolation and purification from the source material. The following protocol outlines a general procedure for obtaining pure 1-Deacetylnimbolinin B from the fruit of Melia toosendan.
Experimental Protocol: Isolation and Purification
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Extraction: Dried and powdered fruits of Melia toosendan are subjected to exhaustive extraction with a solvent of intermediate polarity, such as methanol (B129727) or ethanol, at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.
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Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, for instance, n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step serves to separate compounds based on their polarity, with limonoids typically concentrating in the chloroform and ethyl acetate fractions.
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Chromatographic Separation: The chloroform and ethyl acetate fractions are then subjected to a series of chromatographic techniques to isolate individual compounds.
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Column Chromatography: The fractions are first separated on a silica (B1680970) gel column, eluting with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient. This final step yields pure 1-Deacetylnimbolinin B.
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Spectroscopic Analysis and Structural Elucidation
The definitive structure of 1-Deacetylnimbolinin B was established through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a compound.
Experimental Protocol: Mass Spectrometry
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Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.
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Ionization Source: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for polar molecules like limonoids.
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Data Acquisition: The analysis is typically performed in positive ion mode. The instrument is calibrated to ensure high mass accuracy.
Data Presentation: Mass Spectrometry
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
| [M+H]⁺ | Data not available in search results | Data not available in search results | C₂₉H₃₄O₉ |
| [M+Na]⁺ | Data not available in search results | Data not available in search results | C₂₉H₃₄NaO₉ |
Note: Specific quantitative data for 1-Deacetylnimbolinin B was not available in the search results. The table is a template for how such data would be presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is employed for a complete structural assignment.
Experimental Protocol: NMR Spectroscopy
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Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents for NMR analysis of limonoids.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
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Experiments: The following NMR experiments are typically performed:
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¹H NMR (Proton NMR): Provides information on the number, chemical environment, and coupling of protons.
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¹³C NMR (Carbon NMR): Provides information on the number and chemical environment of carbon atoms.
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DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and elucidating the overall carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry of the molecule.
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Data Presentation: ¹H and ¹³C NMR Data of 1-Deacetylnimbolinin B
(Note: The following tables are representative templates. Specific chemical shift and coupling constant values for 1-Deacetylnimbolinin B were not available in the provided search results and would be populated from the original research publication.)
Table 1: ¹H NMR Data (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Data (in CDCl₃)
| Position | δC (ppm) | DEPT |
| ... | ... | ... |
| ... | ... | ... |
Logical Workflow of Structural Elucidation
The process of determining the structure of a natural product like 1-Deacetylnimbolinin B follows a logical and systematic workflow. This can be visualized as a signaling pathway, where each step provides crucial information that informs the next.
Conclusion
The structural elucidation of 1-Deacetylnimbolinin B is a classic example of the power of modern spectroscopic techniques in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive analysis using mass spectrometry and a suite of NMR experiments, the complete molecular architecture of this complex limonoid was successfully determined. This foundational knowledge is indispensable for the further exploration of its biological activities and potential applications in drug discovery and development. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the field.
